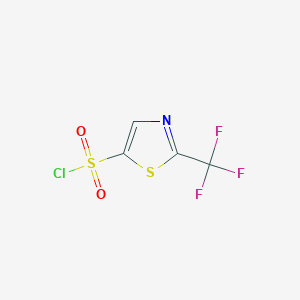

2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride

Description

Properties

Molecular Formula |

C4HClF3NO2S2 |

|---|---|

Molecular Weight |

251.6 g/mol |

IUPAC Name |

2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride |

InChI |

InChI=1S/C4HClF3NO2S2/c5-13(10,11)2-1-9-3(12-2)4(6,7)8/h1H |

InChI Key |

YGIHILUSEZKMMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct Chlorosulfonation | 2-(Trifluoromethyl)-1,3-thiazole | Chlorosulfonic acid or SO₂Cl₂ | 0–50 °C, 2–6 h | 50–75 | Simple, fewer steps | Possible ring degradation, moderate yield |

| Multi-Step via Acid Chloride | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | Oxalyl chloride, SO₂Cl₂ | Room temp for acid chloride; reflux for sulfonyl chloride | 60–80 | High purity, controlled substitution | Multi-step, longer synthesis |

| Electrophilic Trifluoromethylation | Thiazole sulfonyl chloride | Togni reagent, Cu catalyst | Mild, inert atmosphere | 40–65 | Late-stage modification | Expensive reagents, optimization needed |

Analytical and Research Data Supporting Preparation

Spectroscopic Characterization :

- ^1H NMR confirms the thiazole ring protons and absence of methyl groups after substitution.

- ^19F NMR shows a characteristic singlet for the trifluoromethyl group around -63 ppm.

- IR spectroscopy displays strong sulfonyl chloride absorption bands near 1350 and 1180 cm⁻¹.

- Mass spectrometry confirms molecular ion peaks consistent with C₅H₂ClF₃NOS₂.

Environmental and Safety Notes :

- Chlorosulfonic acid and sulfuryl chloride are highly corrosive and require careful handling under inert atmosphere.

- Microwave-assisted synthesis has been explored to reduce reaction times and improve eco-friendliness in related sulfone syntheses, though specific application to this compound is limited.

Summary of Research Findings

- The preparation of 2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride is best achieved by chlorosulfonation of the trifluoromethyl-thiazole core or via multi-step synthesis involving acid chloride intermediates.

- Careful control of reaction parameters is critical to ensure high yield and purity.

- Analytical data consistently support the successful synthesis and structural integrity of the compound.

- Emerging methods such as electrophilic trifluoromethylation and microwave-assisted reactions offer promising avenues for improved synthesis but require further development.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

Catalysts: Lewis acids or bases may be employed to facilitate certain reactions.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride is primarily related to its ability to act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is leveraged in various chemical transformations and biological interactions . The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can influence its interaction with biological targets .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The substituents on the thiazole ring significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs (Table 1):

Table 1: Comparison of 1,3-Thiazole-5-sulfonyl Chloride Derivatives

Stability and Handling

- The target compound’s stability is likely comparable to other sulfonyl chlorides, requiring anhydrous storage to prevent hydrolysis.

- Derivatives like 4-methyl-2-(4-(trifluoromethyl)phenyl)-1,3-thiazole-5-sulfonyl chloride are commercially available at 90% purity, indicating moderate stability under standard conditions .

Research Findings and Industrial Relevance

- Antitumor Agents : Sulfonamide derivatives of thiazole sulfonyl chlorides have demonstrated selective cytotoxicity, with IC₅₀ values in the micromolar range against leukemia and breast cancer cell lines .

- Material Science : Thiazole sulfonyl chlorides are precursors for sulfonated polymers used in ion-exchange membranes, leveraging their thermal stability and chemical resistance .

- Scalability : Methods avoiding cryogenic conditions (e.g., room-temperature chlorination) are preferred for industrial synthesis, as seen in related m-diamide compound preparations .

Biological Activity

2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C_4H_2ClF_3N_2O_2S

- CAS Number : 1690927-87-7

- Molecular Weight : 232.6 g/mol

The biological activity of 2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride primarily arises from its ability to interact with various biological targets. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzymatic activity or modulation of receptor functions.

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives, including 2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride. For example:

- In Vitro Studies : Research has shown that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound demonstrated significant antiproliferative activity against HepG2 (hepatocellular carcinoma) cells with an IC50 value of approximately 1.61 µg/mL .

Anticonvulsant Activity

Thiazole compounds have also been explored for their anticonvulsant properties. In a study involving picrotoxin-induced convulsion models:

- Efficacy : Compounds similar to 2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride were reported to provide substantial protection against seizures, indicating potential therapeutic applications in epilepsy .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the thiazole ring significantly influence biological activity:

| Compound | Modification | IC50 (µg/mL) | Activity |

|---|---|---|---|

| Compound 9 | Methyl at position 4 | 1.61 ± 1.92 | Anticancer |

| Compound 10 | N-phenylcarboxamide | 1.98 ± 1.22 | Anticancer |

| Compound 13 | m,p-Dimethyl substitution | < Doxorubicin | Anticancer |

These findings suggest that electron-donating groups enhance cytotoxicity, while specific substitutions on the thiazole ring are crucial for achieving desired biological effects .

Case Studies

- Antitumor Agents : Novel thiazole derivatives synthesized from 4-methyl-2-phenylthiazole showed promising results against HepG2 cell lines with significant cytotoxicity attributed to specific structural features .

- Anticonvulsant Studies : Thiazoles integrated into pyrrolidinone frameworks displayed effective anticonvulsant properties in animal models, emphasizing their therapeutic potential in seizure disorders .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride, and how do reaction conditions influence yield and purity?

- Answer: The compound is typically synthesized via sulfonation of a thiazole precursor followed by chlorination with reagents like thionyl chloride (SOCl₂). Reaction conditions (e.g., reflux temperature, solvent choice, and stoichiometry) critically affect yield and purity. For example, excessive SOCl₂ may lead to over-chlorination by-products, while insufficient reaction time reduces conversion efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?

- Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy validate functional groups (e.g., sulfonyl chloride and trifluoromethyl). X-ray crystallography using programs like SHELXL (via SHELX suite) resolves atomic-level structural details, particularly for polymorph identification .

Q. What are the key intermediates in the synthesis of this compound, and how are they optimized for high yield?

- Answer: Critical intermediates include the thiazole ring precursor (e.g., 2-(trifluoromethyl)-1,3-thiazole) and sulfonic acid derivatives. Optimization involves pH control (e.g., using triethylamine to neutralize HCl during chlorination) and purification via column chromatography or recrystallization .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?

- Answer: The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride moiety, accelerating nucleophilic substitution (e.g., with amines to form sulfonamides). This contrasts with methyl or phenyl substituents, which reduce reactivity due to electron-donating effects .

Q. What computational methods are used to predict the reactivity and stability of 2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride in drug design?

- Answer: Density Functional Theory (DFT) calculations model charge distribution and frontier molecular orbitals to predict reaction sites. Molecular docking studies assess binding affinities with biological targets (e.g., enzymes), guiding derivative design for enhanced bioactivity .

Q. How can researchers resolve contradictions in crystallographic data when structural analogs exhibit polymorphism or disorder?

- Answer: High-resolution X-ray data (≤1.0 Å) and refinement tools like SHELXL improve model accuracy. For disordered regions, iterative refinement with restraints (e.g., SIMU/DELU in SHELX) or alternative space group testing may resolve ambiguities .

Q. What challenges arise when scaling up synthesis while maintaining functional group integrity, and how are they mitigated?

- Answer: Scale-up risks include exothermic reactions (e.g., during chlorination) and thermal decomposition. Mitigation strategies include controlled reagent addition (via dropping funnel), inert atmospheres (N₂/Ar), and inline monitoring (e.g., FTIR for reaction progress) .

Q. How do structural modifications (e.g., methyl or phenyl substituents) alter the compound’s biological activity in antitumor or antimicrobial assays?

- Answer: Substituents modulate lipophilicity and steric hindrance, affecting membrane permeability and target binding. For instance, methyl groups may enhance metabolic stability, while bulky aryl groups reduce off-target interactions. Comparative studies with analogs (e.g., 2-(difluoromethyl) derivatives) reveal structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.